![molecular formula C23H26N2O3 B366330 11-(3,4-dimethoxyphenyl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol CAS No. 362001-43-2](/img/structure/B366330.png)
11-(3,4-dimethoxyphenyl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a tetrahydrobenzo[b][1,4]benzodiazepinone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3,4-dimethoxyphenyl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol typically involves a multi-step process. One common method starts with the reaction of p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. This sequence involves a Povarov cycloaddition reaction followed by N-furoylation processes . The structure of the compound is confirmed using techniques such as IR, 1H, 13C-NMR, and X-ray diffraction data .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of deep eutectic solvents and green chemistry principles can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated analogs .
科学研究应用
6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one has several scientific research applications:
作用机制
The mechanism of action of 11-(3,4-dimethoxyphenyl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves its interaction with specific molecular targets and pathways. Benzodiazepines generally exert their effects by enhancing the response of gamma-aminobutyric acid (GABA) receptors, leading to increased chloride ion conductance and neuronal inhibition . This compound may also interact with other molecular targets, contributing to its diverse pharmacological activities .
相似化合物的比较
Similar Compounds
- 6-(3-Bromophenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone
Uniqueness
6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is unique due to its specific structural features, such as the dimethoxyphenyl group and the tetrahydrobenzo[b][1,4]benzodiazepinone core. These features contribute to its distinct pharmacological profile and potential therapeutic applications .
属性
CAS 编号 |
362001-43-2 |
|---|---|
分子式 |
C23H26N2O3 |
分子量 |
378.5g/mol |
IUPAC 名称 |
6-(3,4-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H26N2O3/c1-23(2)12-17-21(18(26)13-23)22(25-16-8-6-5-7-15(16)24-17)14-9-10-19(27-3)20(11-14)28-4/h5-11,22,24-25H,12-13H2,1-4H3 |
InChI 键 |
ABZYLKSEPYXAHI-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C |
规范 SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(4-Bromophenyl)-2-furyl]-1-methylhexahydropyrimidine](/img/structure/B366252.png)
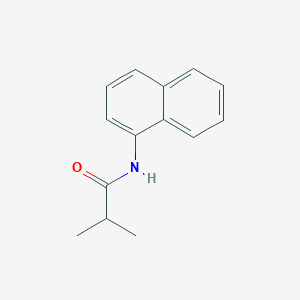
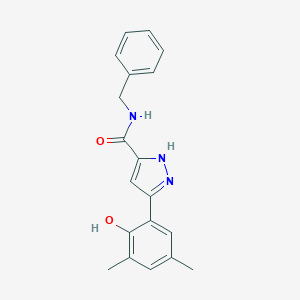
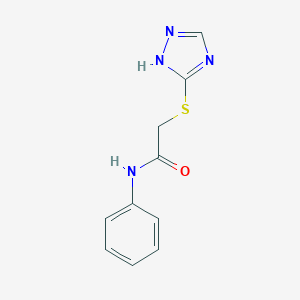
![1-[3-(Tetrazol-1-yl)phenyl]tetrazole](/img/structure/B366299.png)
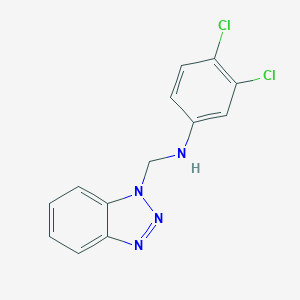
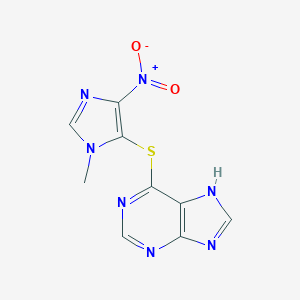
![5-(4-methoxybenzoyl)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B366308.png)
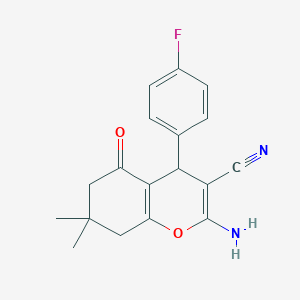
![5-{[(2-methyl-1H-benzimidazol-5-yl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B366311.png)
![8-(1-azabicyclo[2.2.2]oct-2-en-3-yl)-3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B366320.png)
![5-butyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B366322.png)
![2-amino-4-[4-(diethylamino)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B366327.png)
![2-(1,3-BENZOTHIAZOL-2-YL)-4-[(CYCLOOCTYLIMINO)METHYL]-5-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B366328.png)
